

An In-depth Technical Guide to 5β -Pregnane- 3α , 20α -diol

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Compound of Interest

Compound Name: 5b-Pregnane-3a,20a-diol-d5

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For Researchers, Scientists, and Drug Development Professionals

Abstract

 5β -Pregnane- 3α , 20α -diol, also known as pregnanediol, is a primary and inactive metabolite of the steroid hormone progesterone. Its quantification in biological fluids, particularly urine, serves as a crucial biomarker for tracking progesterone levels, with significant applications in reproductive health monitoring, including the confirmation of ovulation and the assessment of luteal phase function. This technical guide provides a comprehensive overview of 5β -Pregnane- 3α , 20α -diol, encompassing its chemical properties, metabolic pathways, biological significance, and detailed experimental protocols for its analysis. The information is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this important steroid metabolite.

Introduction

 5β -Pregnane- 3α , 20α -diol is a C21 steroid and a major metabolic product of progesterone, a key hormone in the female reproductive cycle, pregnancy, and various other physiological processes. The measurement of its urinary conjugate, 5β -Pregnane- 3α , 20α -diol glucuronide (PdG), provides a non-invasive method to assess progesterone production. This guide delves into the technical aspects of 5β -Pregnane- 3α , 20α -diol, offering a detailed resource for its study and application in research and clinical settings.



Chemical and Physical Properties

 5β -Pregnane- 3α , 20α -diol is a white crystalline solid with the chemical formula $C_{21}H_{36}O_{2}$ and a molecular weight of 320.51 g/mol .[1] It is soluble in organic solvents like ethanol, chloroform, and methanol, but has limited solubility in water.[2] Key physical and chemical properties are summarized in Table 1.

Property	Value	Reference
CAS Number	80-92-2	[1][2][3]
Molecular Formula	C21H36O2	[1]
Molecular Weight	320.51 g/mol	[1]
Melting Point	240-242 °C	[2]
Boiling Point	435.9 °C at 760 mmHg	[2]
Appearance	White solid	[2]
Solubility	Chloroform (Slightly), Ethanol (Slightly), Methanol (Slightly)	[2]
Synonyms	Pregnanediol, 5β-Pregnan- 3α,20α-diol	[1][3]

Metabolism and Synthesis

 5β -Pregnane- 3α , 20α -diol is synthesized from progesterone through a series of enzymatic reactions primarily in the liver. The metabolic pathway involves the reduction of the double bond in the A ring of progesterone, followed by the reduction of the keto groups at positions 3 and 20.

The key enzymes involved in this pathway are:

 5β-Reductase (AKR1D1): This enzyme catalyzes the irreversible reduction of the C4-5 double bond of progesterone to yield 5β-dihydroprogesterone.



- 3α-Hydroxysteroid Dehydrogenase (AKR1C4): This enzyme reduces the 3-keto group of 5βdihydroprogesterone to a 3α-hydroxyl group, forming pregnanolone.
- 20α-Hydroxysteroid Dehydrogenase (AKR1C1): This enzyme reduces the 20-keto group of pregnanolone to a 20α-hydroxyl group, resulting in the formation of 5β-Pregnane-3α,20α-diol.

For excretion, 5β -Pregnane- 3α , 20α -diol is conjugated with glucuronic acid in the liver by the enzyme UDP-glucuronosyltransferase (UGT) to form 5β -Pregnane- 3α , 20α -diol glucuronide (PdG).[4] This conjugation significantly increases its water solubility, facilitating its elimination through the urine.[4][5]



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Metabolic Pathway of Progesterone

Biological Significance and Activity

While 5β -Pregnane- 3α , 20α -diol is generally considered an inactive metabolite of progesterone, some studies have suggested potential biological activities.

Interaction with GABA-A Receptors

Some pregnane steroids are known to modulate the activity of the γ -aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Research on the 5α -isomer, 5α -pregnan- 3α ,20 α -diol, has shown it to act as a partial agonist at the GABA-A receptor, potentiating GABA-stimulated chloride ion uptake. This suggests a potential, albeit less potent, neuroactive role compared to other progesterone metabolites like allopregnanolone. However, other studies on related 3β -hydroxy steroids suggest a negative modulatory effect on the GABA-A receptor. Further research is needed to fully elucidate the specific interactions of 5β -Pregnane- 3α ,20 α -diol with different GABA-A receptor subtypes.



Clinical Significance

The primary clinical utility of 5β -Pregnane- 3α , 20α -diol lies in its role as a biomarker for progesterone production. Its urinary metabolite, PdG, is widely used to:

- Confirm Ovulation: A significant rise in urinary PdG levels in the luteal phase of the menstrual cycle is a reliable indicator that ovulation has occurred.
- Monitor Luteal Phase Function: Inadequate progesterone production during the luteal phase can be a cause of infertility and early pregnancy loss. Monitoring urinary PdG can help assess the health of the corpus luteum.
- Track Progesterone Supplementation: For individuals undergoing progesterone therapy, urinary PdG levels can be used to monitor the effectiveness of the treatment.

Experimental Protocols

The quantification of 5β -Pregnane- 3α , 20α -diol and its glucuronide is typically performed on urine samples. The two most common analytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification by ELISA

ELISA is a widely used, high-throughput method for measuring PdG in urine. Commercially available kits provide a convenient and sensitive means of analysis.

Principle: The assay is a competitive immunoassay. PdG in the sample competes with a fixed amount of enzyme-labeled PdG for a limited number of binding sites on a specific antibody. The amount of enzyme-labeled PdG bound to the antibody is inversely proportional to the concentration of PdG in the sample.

General Protocol (based on commercially available kits):[1][3][6]

- Sample Preparation: Dilute urine samples with the provided assay buffer. The optimal dilution factor should be determined empirically.
- Assay Procedure:



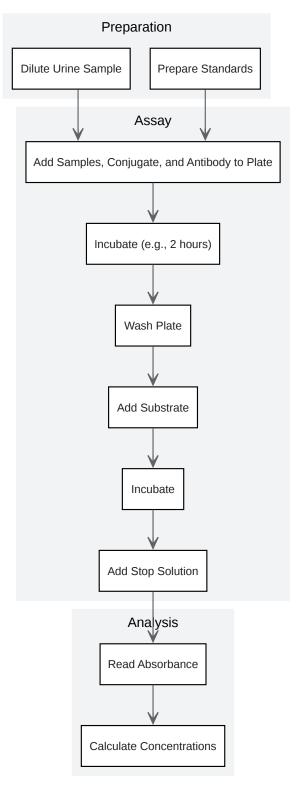
- Add standards, controls, and diluted samples to the wells of a microtiter plate pre-coated with a capture antibody.
- Add the PdG-enzyme conjugate to each well.
- Add the primary anti-PdG antibody to each well to initiate the competitive binding reaction.
- Incubate the plate for a specified time (e.g., 2 hours) at room temperature, often with shaking.
- Wash the plate to remove unbound reagents.
- Add a substrate solution that reacts with the enzyme to produce a colored product.
- Stop the reaction after a specified incubation time.
- Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis:

- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.
- Multiply the result by the dilution factor to obtain the final concentration.



General ELISA Workflow for PdG Quantification



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General ELISA Workflow for PdG



Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive method for the quantification of steroids, including pregnanediol. It is often considered a reference method.

Principle: The sample is first subjected to enzymatic hydrolysis to deconjugate the glucuronide moiety. The free steroid is then extracted, derivatized to increase its volatility, and separated by gas chromatography. The mass spectrometer detects and quantifies the specific fragments of the derivatized analyte.

Detailed Protocol for Urinary Pregnanediol by GC-MS:

- Sample Preparation and Hydrolysis:
 - To 1-2 mL of urine, add an internal standard (e.g., deuterated pregnanediol).
 - Add β-glucuronidase/arylsulfatase to hydrolyze the glucuronide and sulfate conjugates.
 - Incubate at an elevated temperature (e.g., 55°C) for a specified time (e.g., 3 hours or overnight).

Extraction:

- Perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane).
- Vortex and centrifuge to separate the phases.
- Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

Derivatization:

 Reconstitute the dried extract in a derivatizing agent (e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and dithioerythritol).



Incubate at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 20-30 minutes) to form trimethylsilyl (TMS) ethers.

· GC-MS Analysis:

- Inject the derivatized sample into the GC-MS system.
- Use a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5) for separation.
- Set the appropriate temperature program for the GC oven.
- Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect specific ions for pregnanediol-TMS and the internal standard.

Data Analysis:

- Integrate the peak areas for the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Determine the concentration of pregnanediol in the sample using a calibration curve prepared with known standards.



Sample Preparation **Enzymatic Hydrolysis** Liquid-Liquid Extraction **Evaporation to Dryness** Derivatization TMS Ether Formation Ana|ysis GC-MS Analysis (SIM Mode) Data Analysis

GC-MS Workflow for Urinary Pregnanediol

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GC-MS Workflow for Pregnanediol

Quantitative Data

The concentration of 5β -Pregnane- 3α , 20α -diol glucuronide in urine varies significantly throughout the menstrual cycle and during pregnancy. The following table provides typical ranges, although values can vary between individuals.



Physiological State	Typical Urinary PdG Concentration (ng/mL)
Follicular Phase	< 2,000
Luteal Phase	> 5,000
Pregnancy (First Trimester)	10,000 - 50,000
Pregnancy (Third Trimester)	> 100,000

Note: These values are approximate and for informational purposes only. Clinical reference ranges should be established by individual laboratories.

Conclusion

 5β -Pregnane- 3α , 20α -diol is a key metabolite of progesterone, and its measurement, particularly in its glucuronidated form in urine, is a cornerstone of reproductive endocrinology research and clinical practice. This technical guide has provided a detailed overview of its chemistry, metabolism, biological relevance, and analytical methodologies. A thorough understanding of these aspects is essential for professionals in research and drug development who are investigating steroid hormone function and its implications for human health. The provided experimental protocols offer a foundation for the accurate and reliable quantification of this important biomarker. Further research into the potential neuroactive effects of 5β -Pregnane- 3α , 20α -diol may reveal additional biological roles for this steroid metabolite.

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